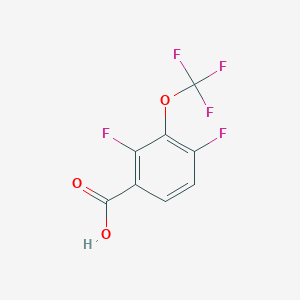

2,4-Difluoro-3-(trifluoromethoxy)benzoic acid

Overview

Description

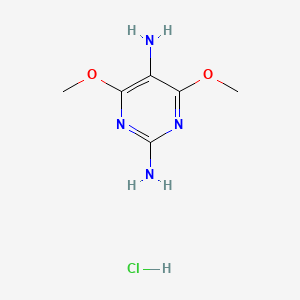

“2,4-Difluoro-3-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H3F5O3 . It has a molecular weight of 242.1 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H3F5O3/c9-4-2-1-3 (7 (14)15)5 (10)6 (4)16-8 (11,12)13/h1-2H, (H,14,15) . This indicates the presence of a benzoic acid group with fluorine and trifluoromethoxy substituents.Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not available in the retrieved data.Scientific Research Applications

Development of Novel Fluorescence Probes

Research conducted by Setsukinai et al. (2003) on the development of novel fluorescence probes highlights the significance of creating compounds capable of detecting reactive oxygen species (ROS) selectively. The study synthesized novel fluorescence probes to selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, due to their selectivity and resistance to light-induced autoxidation, are valuable for studying the roles of ROS in biological and chemical applications (Setsukinai et al., 2003).

Synthesis Methodologies and Material Science

Another field of application is in the synthesis of complex molecules and material science, as demonstrated by Mayershofer et al. (2006). The study involved the synthesis of a series of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-Heptadiynes, providing access to block and tristar copolymers. This research offers insights into the potential for creating novel polymeric materials with specific properties and applications (Mayershofer et al., 2006).

Fluorescent Probes Sensing pH and Metal Cations

Tanaka et al. (2001) developed fluorescent probes based on benzoxazole and benzothiazole derivatives for sensing pH changes and metal cations. These compounds are sensitive to pH changes in a critical range and selectively responsive to magnesium and zinc cations, highlighting their potential in analytical chemistry for environmental and biological sensing applications (Tanaka et al., 2001).

Novel Reagents for Ketone Synthesis

In the context of organic synthesis, Keumi et al. (1988) introduced a novel reagent for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to synthesize benzophenones. This methodology emphasizes the utility of specific reagents in facilitating the synthesis of key organic compounds, contributing to advancements in synthetic chemistry (Keumi et al., 1988).

Electron-Withdrawing Effects of Substituents

The study by Castagnetti and Schlosser (2002) investigated the electron-withdrawing effects of the trifluoromethoxy group, comparing its influence to that of methoxy and trifluoromethyl groups on arylmetal compounds. This research provides essential insights into the impact of substituents on the reactivity and properties of organic molecules, relevant for designing compounds with desired reactivity and stability (Castagnetti & Schlosser, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

2,4-difluoro-3-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-4-2-1-3(7(14)15)5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZCSAWUPZMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661250 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119454-13-5 | |

| Record name | 2,4-Difluoro-3-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-2-[2-(3,4-dichlorophenyl)hydrazono]-N,N-dimethylacetamide](/img/structure/B1500027.png)

![Methyl 6-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500042.png)

![[2-(2-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500045.png)

![[2-(2,5-Difluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500046.png)

![[2-(3-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1500047.png)